molecular formula C21H21ClN4OS2 B2402235 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217226-48-6

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2402235
CAS No.: 1217226-48-6
M. Wt: 445
InChI Key: NPMFFOZPSATGBO-HRNDJLQDSA-N
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Description

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4OS2 and its molecular weight is 445. The purity is usually 95%.
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Biological Activity

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride, with CAS number 1217226-48-6, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its cytotoxicity and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4OS2C_{21}H_{21}ClN_{4}OS_{2}, with a molecular weight of 445.0 g/mol. The compound features several pharmacophoric elements, including an imidazole ring, a benzo[d]thiazole moiety, and a thiophene ring, which are known for their biological activity.

PropertyValue
Molecular FormulaC21H21ClN4OS2
Molecular Weight445.0 g/mol
CAS Number1217226-48-6
Structural FeaturesImidazole, Benzo[d]thiazole, Thiophene

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole and benzo[d]thiazole rings followed by coupling reactions. Detailed synthetic routes can be found in specialized literature on organic synthesis.

Cytotoxicity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzothiazole and imidazole show promising anticancer activity.

  • Cytotoxic Assays : The cytotoxicity of this compound was evaluated using the crystal violet assay against human cancer cell lines. Results indicated that this compound has a notable inhibitory effect on cell proliferation.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for several cancer cell lines, indicating varying degrees of sensitivity.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Its structural features suggest potential efficacy against both bacterial and fungal strains.

  • Anti-Candida Activity : In vitro studies have shown that related compounds exhibit anti-Candida activity, suggesting that this compound may also possess similar properties.
    • Minimum Inhibitory Concentration (MIC) : The MIC was measured against clinical isolates of Candida species, demonstrating effectiveness at certain concentrations.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Study on Cancer Cell Lines : A study published in MDPI reported the synthesis and evaluation of imidazole derivatives against cervical and bladder cancer cell lines. The results indicated significant cytotoxicity correlating with structural modifications in the imidazole moiety .
  • Antimicrobial Studies : Another research highlighted the anti-Candida properties of similar compounds, where structure–activity relationships were established based on variations in the side chains attached to the imidazole ring .

Properties

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2.ClH/c1-16-5-2-7-18-20(16)23-21(28-18)25(12-4-11-24-13-10-22-15-24)19(26)9-8-17-6-3-14-27-17;/h2-3,5-10,13-15H,4,11-12H2,1H3;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMFFOZPSATGBO-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.